The OCH1 gene was first identified in Saccharomyces cerevisiae, where it was shown to be involved in the elongation of mannose outer chains on glycoproteins. The protein has a molecular weight of approximately 55 kDa and consists of 480 amino acids, including four potential N-linked glycosylation sites . OCH1 is classified under the family of mannosyltransferases, enzymes that transfer mannose residues to specific acceptor molecules.
The synthesis of OCH1 protein can be achieved through recombinant DNA technology using yeast expression systems. The most common method involves:
Recent studies have demonstrated that knocking out the OCH1 gene in Pichia pastoris leads to the production of proteins with shorter and more homogeneous glycan structures, enhancing their utility in biopharmaceutical applications .
The OCH1 protein features a type II membrane topology with a single transmembrane domain near its N-terminus. The large C-terminal region resides in the lumen of the endoplasmic reticulum, where it interacts with substrate oligosaccharides . Structural studies reveal that OCH1 exists in multiple glycosylated forms (58-66 kDa), reflecting its post-translational modifications.
Key structural data includes:
OCH1 catalyzes the transfer of mannose from donor substrates (typically GDP-mannose) to specific acceptors, primarily core oligosaccharides. This reaction is critical for initiating the outer chain elongation of N-linked glycans on secretory proteins. The enzymatic activity can be characterized by:
Studies have shown that mutations or knockouts of the OCH1 gene significantly alter glycosylation patterns, leading to less complex glycan structures that can improve the efficacy and consistency of therapeutic proteins .
The mechanism by which OCH1 functions involves several steps:
This process is essential for generating properly folded and functional glycoproteins necessary for cellular functions and therapeutic applications .
OCH1 protein exhibits several notable physical and chemical properties:
Experimental analyses have shown that alterations in glycosylation can affect both the activity and stability of proteins produced with or without functional OCH1 .
OCH1 protein has significant applications in biotechnology and pharmaceutical development:
The OCH1 gene (Outer CHain elongation 1) was first identified in Saccharomyces cerevisiae through complementation cloning of a temperature-sensitive mutant strain exhibiting deficient mannose outer chain elongation at restrictive temperatures [2] [6]. Early work characterized the och1 mutant as lacking polymannose outer chains on glycoproteins, leading to impaired cell growth and altered cell wall morphology [2]. Gene disruption studies confirmed OCH1 was non-essential but critical for vegetative growth under stress conditions [6]. The nomenclature evolved from early genetic designations ("och1") to the systematic name YGL038C in the S. cerevisiae genome database, with aliases including LDB12 and NGD29 reflecting additional genetic interactions or phenotypes [1]. Homologs were subsequently identified across fungi—Neurospora crassa (NCU00609), Kluyveromyces lactis (KIOCH1), and Schizosaccharomyces pombe (SPOCH1)—demonstrating evolutionary conservation of function in initiating outer chain glycosylation [3] [4] [7].
Table 1: Historical Milestones in OCH1 Characterization
Year | Discovery | Organism |
---|---|---|
1992 | Cloning of OCH1 via complementation of ts phenotype | S. cerevisiae |
1992 | Biochemical confirmation as α-1,6-mannosyltransferase | S. cerevisiae |
2001 | Identification of functional homolog and substrate specificity | S. pombe |
2010 | Characterization of cell wall defects in knockout mutant | N. crassa |
2018 | Silencing demonstrates role in immune evasion and virulence | S. schenckii |
Och1 proteins are type II transmembrane glycosyltransferases residing in the Golgi apparatus. The S. cerevisiae Och1p comprises 480 amino acids (55 kDa) with four structural domains:
The enzyme contains four conserved N-glycosylation sites (Asn-X-Ser/Thr), which are modified to form mature glycoproteins of 58–66 kDa—consistent with addition of core N-glycans (Man~8–9GlcNAc~2~) [6]. The catalytic domain features a DXD motif (Asp142-Asp144 in ScOch1p), critical for Mn²⁺-dependent mannosyltransferase activity [6]. Functional studies using recombinant enzymes reveal Och1p specifically transfers mannose from GDP-mannose to the α-1,6 position of the trimannosyl core (Manα1,3Manα1,6Manβ1,4GlcNAcβ1,4GlcNAc-Asn) [2] [7]. Unlike S. cerevisiae Och1p, which primarily acts on Man~8~GlcNAc~2~, the S. pombe homolog exhibits broader substrate specificity, initiating both mannan and galactomannan outer chains [7].
Table 2: Structural and Functional Properties of Fungal Och1 Proteins
Property | S. cerevisiae | S. pombe | N. crassa |
---|---|---|---|
Amino acids | 480 | 488 | 398 |
Predicted MW (kDa) | 55.2 | 56.1 | 45.8 |
Transmembrane Domain | Residues 13–35 | Residues 15–37 | Residues 12–34 |
Catalytic Motif | D¹⁴²VD | D¹⁴⁶ID | D¹³⁶VD |
Preferred Acceptor | Man~8~GlcNAc~2~ | Man~9~GlcNAc~2~ | Man~8-9~GlcNAc~2~ |
Och1p is the initiating enzyme for outer chain elaboration of N-glycans in the Golgi apparatus. Following trimming of the Glc~3~Man~9~GlcNAc~2~ precursor in the ER to Man~8~GlcNAc~2~, Och1p adds the first α-1,6-linked mannose to the α-1,3-branched mannose residue [2] [6]. This reaction is the committed step for polymannose outer chain synthesis:
Disruption of OCH1 results in severely truncated glycans:
These alterations impair glycoprotein trafficking and cell wall assembly. In N. crassa, och-1 mutants fail to covalently integrate key cell wall proteins (e.g., ACW-1, GEL-1), leading to hypersecretion and weakened walls [3]. Pathogenic fungi like Sporothrix schenckii require Och1-mediated glycosylation for immune evasion; silenced strains show reduced TNFα/IL-6 stimulation and attenuated virulence in mice [5].
Table 3: Glycan Structural Changes in OCH1 Mutants
Species | Wild-Type Glycans | OCH1 Mutant Glycans | Functional Consequence |
---|---|---|---|
S. cerevisiae | Man~>50~GlcNAc~2~ | Man~8-10~GlcNAc~2~ | Temperature sensitivity; cell wall defects |
K. lactis | Man~>30~GlcNAc~2~ | Man~13-14~GlcNAc~2~ | Reduced hypermannosylation |
N. crassa | Galactomannan with α-1,6-Man | Lacks α-1,6-Man; ↓ mannose/galactose | Defective wall protein cross-linking |
S. schenckii (silenced) | Rhamnomannan chains | Truncated N-glycans | Altered cytokine response; ↓ virulence |
Key Compound List
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1